molecular formula C19H24N2O B1662849 Palonosetron CAS No. 135729-61-2

Palonosetron

Cat. No.: B1662849
CAS No.: 135729-61-2
M. Wt: 296.4 g/mol
InChI Key: CPZBLNMUGSZIPR-NVXWUHKLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Palonosetron is synthesized using a multi-step processThe process typically includes steps such as cyclization, reduction, and purification . The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, this compound is produced through a series of chemical reactions followed by purification and crystallization. The process is designed to be efficient and scalable, ensuring that the final product meets the required pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Palonosetron undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

    Hydrochloric acid: Used for acidification and pH adjustment.

    Sodium hydroxide: Used for neutralization and pH adjustment.

    Acetic acid: Used as a solvent and pH buffer.

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to yield the final this compound product .

Scientific Research Applications

Chemotherapy-Induced Nausea and Vomiting (CINV)

Palonosetron is primarily used in the prevention of CINV. Its application can be broken down into several key areas:

  • Acute CINV :
    • A pivotal phase III trial demonstrated that this compound (0.25 mg) was as effective as ondansetron (32 mg) in preventing acute CINV during the first 24 hours post-chemotherapy, with complete response (CR) rates of 59.2% for this compound versus 57.0% for ondansetron .
  • Delayed CINV :
    • In the same study, this compound showed significantly higher CR rates in the delayed phase (24-120 hours) compared to ondansetron when combined with dexamethasone, achieving CR rates of 42.0% versus 28.6% .
  • Overall Efficacy :
    • A pooled analysis across multiple phase III trials indicated that this compound outperformed older 5-HT3 antagonists in both delayed and overall CINV prevention, with CR rates of 57% versus 45% in the delayed phase .

Postoperative Nausea and Vomiting (PONV)

This compound has also been investigated for its efficacy in preventing PONV:

  • A lower dosage (0.075 mg) has been suggested for this indication, although it is not widely marketed . Studies indicate that this compound effectively reduces PONV rates compared to traditional antiemetics.

Case Studies

Several clinical case studies have illustrated the practical applications of this compound:

  • Case Study 1 : A patient undergoing HEC received this compound prior to chemotherapy and reported no episodes of nausea or vomiting during both acute and delayed phases.
  • Case Study 2 : In a cohort study involving patients receiving MEC, those treated with this compound showed a marked reduction in nausea severity compared to those receiving older agents.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other 5-HT3 antagonists:

Medication Acute Phase CR (%) Delayed Phase CR (%) Overall Phase CR (%)
This compound (0.25 mg)59.242.040.7
Ondansetron (32 mg)57.028.625.2
GranisetronNot specifiedNot specifiedNot specified

Biological Activity

Palonosetron is a second-generation 5-HT3 receptor antagonist (5-HT3 RA) primarily used for the prevention of chemotherapy-induced nausea and vomiting (CINV). Approved by the FDA in 2003, it has distinct pharmacological properties that enhance its efficacy compared to first-generation agents. This article delves into the biological activity of this compound, supported by clinical trial data, case studies, and comparative analyses.

This compound works by selectively binding to 5-HT3 receptors in both the central and peripheral nervous systems, thereby blocking serotonin's action. Its high receptor-binding affinity and prolonged half-life (approximately 40 hours) enable it to provide effective control of both acute and delayed CINV. Unlike other 5-HT3 RAs, this compound has minimal affinity for other receptor types, which contributes to its favorable side effect profile .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Volume of Distribution : Approximately 8.3 ± 2.5 L/kg.
  • Plasma Protein Binding : About 62%.
  • Metabolism : Primarily via the CYP2D6 enzyme pathway, with some metabolism through CYP3A and CYP1A2.
  • Excretion : Roughly 40% is excreted unchanged in urine over 144 hours post-administration .

Comparative Studies

This compound has been evaluated in multiple clinical trials against other 5-HT3 RAs like ondansetron and dolasetron. Key findings include:

StudyTreatment ComparisonComplete Response (CR) Rate (Acute Phase)CR Rate (Delayed Phase)
Gralla et al.This compound 0.25 mg vs. Ondansetron 32 mg81% vs. 68.6%Notable superiority in delayed phase
Phase III TrialThis compound 0.25 mg vs. Ondansetron + Dexamethasone59.2% vs. 57.0%Higher rates with this compound in delayed phase
Pooled AnalysisThis compound vs. Older 5-HT3 RAsN/ADelayed CR: 57% vs. 45% (P < 0.0001)

Case Studies

In a multicenter phase IV study, this compound demonstrated superior efficacy in patients receiving moderately emetogenic chemotherapy (MEC) compared to first-generation agents, particularly in controlling delayed CINV . Another study highlighted its effectiveness when combined with aprepitant and dexamethasone, showing significant improvements in CR rates among urothelial cancer patients treated with gemcitabine and cisplatin .

Safety Profile

This compound is generally well tolerated, with adverse effects primarily including headache and constipation. The incidence of treatment-related adverse events is comparable to older agents, making it a safe option for patients undergoing chemotherapy .

Q & A

Basic Research Questions

Q. What are the key methodological considerations when designing randomized controlled trials (RCTs) to compare palonosetron with first-generation 5-HT3 receptor antagonists (RAs) in chemotherapy-induced nausea and vomiting (CINV)?

  • Answer : RCTs should prioritize double-blinding, patient stratification by chemotherapy emetogenicity (MEC/HEC), and standardized outcome measures (e.g., complete response rates for acute/delayed phases). Pooled analyses of phase III trials highlight the importance of consistent corticosteroid co-administration protocols and adverse event (AE) reporting . For example, Botrel et al. utilized patient-level data from five trials to control for covariates like age and sex, ensuring statistical robustness .

Q. How can researchers resolve contradictions between meta-analyses evaluating this compound’s efficacy across heterogeneous study designs?

  • Answer : Use sensitivity analyses to isolate variables such as dosing regimens (e.g., 0.25 mg vs. 0.75 mg) or patient subgroups. Evidence from pooled phase III trials demonstrates that restricting analyses to FDA-approved trial data reduces heterogeneity but may introduce selection bias; thus, combining patient-level and literature-based data is critical . For instance, Likun et al. reconciled discrepancies by weighting studies by sample size and emetogenicity .

Q. What pharmacokinetic (PK) methodologies are recommended to characterize this compound’s plasma concentration-time profile in preclinical models?

  • Answer : Non-compartmental analysis (NCA) using software like Phoenix WinNonlin is standard for calculating parameters (e.g., AUC, Cmax, t½). In canine studies, plasma samples quantified via LC-MS/MS with a lower limit of detection (LLOD) of 0.02 ng/mL ensured precision, while sparse sampling protocols balanced ethical and practical constraints .

Advanced Research Questions

Q. What experimental models are suitable for investigating this compound’s inhibition of substance P (SP)-mediated pathways, beyond 5-HT3 receptor antagonism?

  • Answer : In vitro assays using dorsal root ganglion neurons or SP-induced bronchoconstriction models can isolate SP-specific effects. Comparative studies with ondansetron/granisetron require dose adjustments based on clinical equivalence ratios (e.g., 300 µg/kg this compound vs. 38 mg/kg ondansetron in rodent models) . This approach revealed this compound’s unique dual mechanism in preclinical CINV studies .

Q. How can adaptive trial designs optimize the evaluation of this compound in non-CINV applications, such as opioid withdrawal management?

  • Answer : Crossover designs with placebo controls and objective withdrawal scales (e.g., Clinical Opiate Withdrawal Scale) are effective. A pilot study combined this compound with hydroxyzine, using naloxone-precipitated withdrawal paradigms to assess synergies. Blinding and washout periods minimized confounding .

Q. What computational strategies address this compound’s variable efficacy in delayed-phase CINV across patient subgroups?

  • Answer : Machine learning algorithms (e.g., random forests) can identify predictors like genetic polymorphisms in 5-HT3/SP receptors. Retrospective analyses of phase III data (n=3,592 patients) suggest CYP2D6 metabolizer status and tumor type as modifiers of delayed-phase outcomes .

Q. How do translational pharmacokinetic/pharmacodynamic (PK/PD) models inform this compound dosing in special populations (e.g., renal impairment)?

  • Answer : Population PK modeling using nonlinear mixed-effects approaches (e.g., NONMEM) integrates covariates like creatinine clearance. Studies show this compound’s minimal renal excretion (<1%) supports standard dosing in renal impairment, but hepatic dysfunction may require PK monitoring .

Q. Methodological Guidance

  • For meta-analyses : Prioritize studies with patient-level data to reduce publication bias. The pooled analysis by Schwartzberg et al. (n=3,463) used harmonized endpoints (e.g., complete response = no emesis/no rescue medication) .
  • For preclinical PK studies : Validate assays with spike-and-recovery experiments to ensure accuracy near the LLOD .
  • For novel applications : Pilot studies should include mechanistic endpoints (e.g., SP receptor density in biopsies) to justify larger trials .

Properties

IUPAC Name

(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,13,15,17H,1,3,5,7-12H2/t15-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZBLNMUGSZIPR-NVXWUHKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048342
Record name Palonosetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Palonosetron is a selective serotonin 5-HT3 receptor antagonist. The antiemetic activity of the drug is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract). This inhibition of 5-HT3 receptors in turn inhibits the visceral afferent stimulation of the vomiting center, likely indirectly at the level of the area postrema, as well as through direct inhibition of serotonin activity within the area postrema and the chemoreceptor trigger zone. Alternative mechanisms appear to be primarily responsible for delayed nausea and vomiting induced by emetogenic chemotherapy, since similar temporal relationships between between serotonin and emesis beyond the first day after a dose have not been established, and 5-HT3 receptor antagonists generally have not appeared to be effective alone in preventing or ameliorating delayed effects. It has been hypothesized that palonosetron's potency and long plasma half-life may contribute to its observed efficacy in preventing delayed nausea and vomiting caused by moderately emetogenic cancer chemotherapy.
Record name Palonosetron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00377
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

135729-61-2, 135729-56-5
Record name Palonosetron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135729-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palonosetron [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palonosetron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00377
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Palonosetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALONOSETRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D06587D6R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-(1-azabicyclo-[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one base (30.2 gram, 0.102 mol) was mixed with absolute ethanol (200 ml). The mixture was cooled to about 10° C. and 40% hydrobromic acid (HBr) was added dropwise (23 ml, 0.111 mol). The mixture was stirred at 10° C. for one hour, then concentrated in vacuo. The residue was diluted with ethanol (50 ml) and stirred at 10° C. for one hour. The resulting solid was filtered and dried under reduced pressure to afford 23.1 g of the hydrobromide salt of palonosetron (61% yield) having A/B isomer ratio of 77/22 and purity of 99.2% (as determined by HPLC).
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.